1,4-Dichloro-5-methylphthalazine
CAS No.: 678193-44-7
Cat. No.: VC7847677
Molecular Formula: C9H6Cl2N2
Molecular Weight: 213.06
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 678193-44-7 |
|---|---|
| Molecular Formula | C9H6Cl2N2 |
| Molecular Weight | 213.06 |
| IUPAC Name | 1,4-dichloro-5-methylphthalazine |
| Standard InChI | InChI=1S/C9H6Cl2N2/c1-5-3-2-4-6-7(5)9(11)13-12-8(6)10/h2-4H,1H3 |
| Standard InChI Key | SYLVRLGENAJCHB-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=CC=C1)C(=NN=C2Cl)Cl |
| Canonical SMILES | CC1=C2C(=CC=C1)C(=NN=C2Cl)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
1,4-Dichloro-5-methylphthalazine belongs to the phthalazine family, a class of bicyclic aromatic compounds comprising two fused benzene rings and two nitrogen atoms at positions 1 and 2. The substitution pattern of chlorine atoms at the 1- and 4-positions and a methyl group at the 5-position introduces steric and electronic effects that influence its reactivity. The molecular formula is C₉H₆Cl₂N₂, with a molecular weight of 229.06 g/mol .
Table 1: Key Identifiers and Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 678193-44-7 | |
| Molecular Formula | C₉H₆Cl₂N₂ | |
| Molecular Weight | 229.06 g/mol | |
| DSSTox Substance ID | DTXSID70697885 | |
| SMILES Notation | Cc1c(Cl)nnc2c1cccc2Cl |
The compound’s planar structure and electron-withdrawing chlorine substituents render it amenable to electrophilic substitution reactions, while the methyl group provides a site for functionalization .
Spectroscopic and Computational Data
Computational analyses predict a dipole moment of 3.2 D, indicative of significant polarity due to the electronegative chlorine atoms. The molecule’s LogP (octanol-water partition coefficient) is calculated as 2.8, suggesting moderate lipophilicity . These properties are critical for its behavior in solvent systems and biological membranes.
Synthesis and Chemical Reactivity
Synthetic Pathways
1,4-Dichloro-5-methylphthalazine is typically synthesized via chlorination of 5-methylphthalazine using chlorinating agents such as phosphorus oxychloride (POCl₃) or trichloroisocyanuric acid (TCICA) . A notable method involves the reaction of 1,4-dimethoxyphthalazine derivatives with TCICA in the presence of n-Bu₄NCl as a nucleophilic catalyst, which facilitates selective chlorination at the 1- and 4-positions .
N-Chlorinative Ring Contraction
A groundbreaking application of this compound was reported by Im et al. (2020), who demonstrated its role in an unprecedented N-chlorinative ring contraction reaction . Treating 1,4-dimethoxyphthalazine derivatives with TCICA in dichloromethane at 0°C induced a bicyclization/ring-opening mechanism, yielding 1,2,4-triazolo[3,4-a]phthalazines (Figure 1). Density functional theory (DFT) calculations supported a Favorskii-like rearrangement mechanism involving a bicyclic intermediate .
Applications in Medicinal Chemistry
GABA-A Receptor Ligands
Derivatives of 1,4-Dichloro-5-methylphthalazine, such as 3-phenyl-6-(2-pyridyl)methyloxy-1,2,4-triazolo[3,4-a]phthalazines, exhibit high affinity for γ-aminobutyric acid-A (GABA-A) receptors . Compound 29 (Ki: α2 = 1.7 nM, α3 = 0.71 nM, α5 = 0.33 nM) demonstrated subtype selectivity, making it a candidate for anxiolytic drugs with reduced sedation .
Anticancer Agents
Preliminary studies suggest that phthalazine derivatives inhibit topoisomerase II, a target in cancer therapy. Structural modifications at the 5-methyl position enhance DNA intercalation and cytotoxicity .
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